molecular formula C4H11ClN2S B143784 2-(Dimethylamino)ethanethioamide hydrochloride CAS No. 27366-72-9

2-(Dimethylamino)ethanethioamide hydrochloride

Cat. No. B143784
CAS RN: 27366-72-9
M. Wt: 154.66 g/mol
InChI Key: OQANDCSWKZVVQI-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethanethioamide hydrochloride is a chemical compound that is closely related to various other compounds studied for their chemical properties and reactivity. While the specific compound is not directly mentioned in the provided papers, we can infer its properties and behavior from similar compounds that have been studied.

Synthesis Analysis

The synthesis of related compounds, such as β-lactams, has been facilitated by reagents like (chloromethylene)dimethylammonium chloride, which mediates amide bond formation through cyclodehydration of β-amino acids . This suggests that similar reagents or methods could potentially be used for synthesizing 2-(dimethylamino)ethanethioamide hydrochloride, although the exact process would need to be tailored to the specific functional groups and structure of the target compound.

Molecular Structure Analysis

Protonation-induced conformational changes have been observed in 2-(N,N-Dimethylamino)ethanethiol, which is structurally similar to the compound of interest . This compound can exist in different conformations depending on the pH, with strong intramolecular hydrogen bonding influencing its structure. It is reasonable to assume that 2-(dimethylamino)ethanethioamide hydrochloride may also exhibit conformational flexibility influenced by its protonation state and intramolecular interactions.

Chemical Reactions Analysis

The reactivity of dimethylamino groups in heterocyclic compounds has been studied, showing that substituents on the nitrogen can significantly affect the kinetics of reactions with hydroxide ions in water . This information can be extrapolated to suggest that the dimethylamino group in 2-(dimethylamino)ethanethioamide hydrochloride would also affect its reactivity in similar conditions.

Physical and Chemical Properties Analysis

Although the specific physical and chemical properties of 2-(dimethylamino)ethanethioamide hydrochloride are not detailed in the provided papers, we can deduce from the related compounds that factors such as pH, temperature, and the presence of other functional groups will influence its stability and reactivity. For example, the hydrolytic stability of poly(2-(dimethylamino)ethyl methacrylate) and its monomer was found to be dependent on pH, with substantial stability differences observed .

Scientific Research Applications

1. Conformational Studies in Different pH Conditions

2-(N,N-Dimethylamino)ethanethiol, a compound related to 2-(Dimethylamino)ethanethioamide hydrochloride, has been studied for its conformational changes in different pH conditions. It exists as a cation, zwitterion, or anion, showing different conformations in aqueous solutions. This property is significant for understanding molecular interactions and stability in varying pH environments (Ohno, Matsumoto, Aida, & Matsuura, 2003).

2. Synthesis of Structurally Diverse Compounds

The compound has been used in alkylation and ring closure reactions to create a diverse library of compounds. This process highlights its utility in synthesizing a wide range of chemical structures for various research applications, including the development of new pharmaceuticals and materials (Roman, 2013).

3. Catalytic Applications

Another derivative, 4-(N,N-Dimethylamino)pyridine hydrochloride, serves as a recyclable catalyst for acylating inert alcohols and phenols. This application demonstrates its potential in facilitating chemical reactions, particularly in organic synthesis and industrial processes (Liu, Ma, Liu, & Wang, 2014).

4. Characterization of Block Copolymer Micelles

The compound is crucial in characterizing the structure of pH-dependent polyelectrolyte block copolymer micelles. Its role in determining critical degrees of protonation and micelle size distribution is valuable in the field of polymer chemistry and nanotechnology (Lee, Gast, Bütün, & Armes, 1999).

5. Exploration of Novel Biological Activities

Research has been conducted to synthesize novel Mannich base derivatives of the compound and examine their anti-diabetic and anti-inflammatory activities. Such studies are crucial in drug discovery and the development of new therapeutic agents (Gopi & Dhanaraju, 2018).

Safety And Hazards

“2-(Dimethylamino)ethanethioamide hydrochloride” is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(dimethylamino)ethanethioamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2S.ClH/c1-6(2)3-4(5)7;/h3H2,1-2H3,(H2,5,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQANDCSWKZVVQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=S)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70950068
Record name 2-(Dimethylamino)ethanimidothioic acid--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylamino)ethanethioamide hydrochloride

CAS RN

27366-72-9
Record name Ethanethioamide, 2-(dimethylamino)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27366-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N,N-Dimethylaminothioacetamide hydrochloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Dimethylamino)ethanimidothioic acid--hydrogen chloride (1/1)
Source EPA DSSTox
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Record name N,N-(dimethylamino)thioacetamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.103.365
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Record name Ethanethioamide, 2-(dimethylamino)-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.132.089
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Record name N,N-DIMETHYLAMINOTHIOACETAMIDE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ZX Niu, YT Wang, SN Zhang, Y Li, XB Chen… - European Journal of …, 2023 - Elsevier
The development of heterocyclic derivatives has progressed considerably over the past few decades, and many new agents of synthetic and natural origin have been produced. Among …
Number of citations: 17 www.sciencedirect.com

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